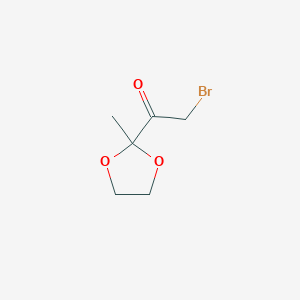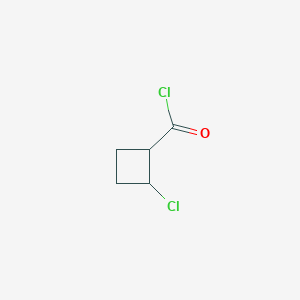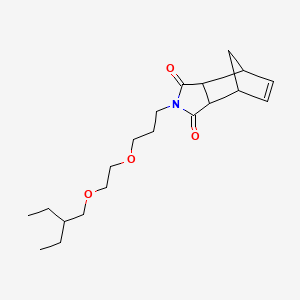
N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide is a complex organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-2-ene with appropriate reagents to introduce the N-(2-Ethylbutoxyethoxypropyl) group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
化学反応の分析
Types of Reactions
N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane, 2-ethyl-: Shares a similar bicyclic structure but with different substituents.
Bicyclo[2.2.1]heptane, 2-methyl-: Another related compound with a methyl group instead of the N-(2-Ethylbutoxyethoxypropyl) group.
Bicyclo(2.2.1)heptane-2-carboxylic acid: Contains a carboxylic acid functional group, making it chemically distinct.
Uniqueness
N-(2-Ethylbutoxyethoxypropyl)bicyclo(2.2.1)heptene-2,3-dicarboximide is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
63907-07-3 |
|---|---|
分子式 |
C20H31NO4 |
分子量 |
349.5 g/mol |
IUPAC名 |
4-[3-[2-(2-ethylbutoxy)ethoxy]propyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C20H31NO4/c1-3-14(4-2)13-25-11-10-24-9-5-8-21-19(22)17-15-6-7-16(12-15)18(17)20(21)23/h6-7,14-18H,3-5,8-13H2,1-2H3 |
InChIキー |
IEOZCZPGWGLPOM-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)COCCOCCCN1C(=O)C2C3CC(C2C1=O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


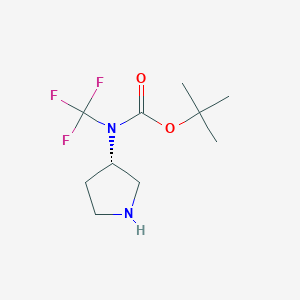
![hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)
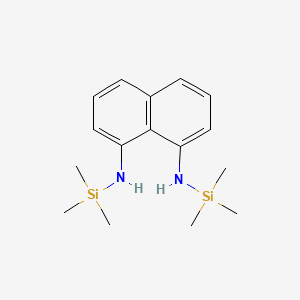
![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)
![2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)
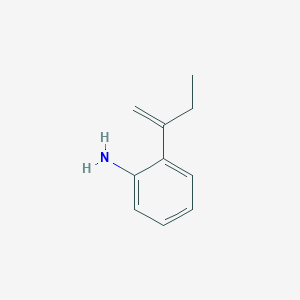
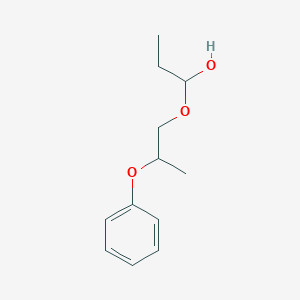
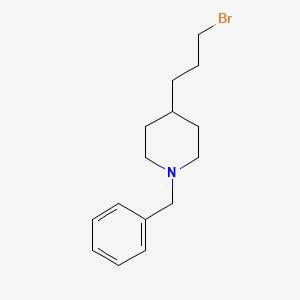
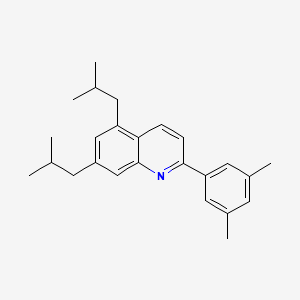
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
